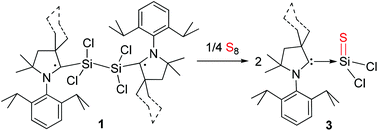Monomeric siliconthiodichloride trapped by a Lewis base†
Dalton Transactions Pub Date: 2015-10-13 DOI: 10.1039/C5DT03742E
Abstract
Thiophosgene (CSCl2), a chemical reagent used in numerous organic syntheses, exists in the monomeric form while its heavier silicon analogue [siliconthiodichloride (SiSCl2)] has been isolated so far as a dimer at room temperature and as a tetramer at 180 °C. Herein, we report on the first synthesis, isolation, and characterization of cyclic alkyl(amino) carbene (cAAC) stabilized siliconthiodichloride (cAAC)SiSCl2 (3) in the neutral monomeric form. 3 is synthesized via reaction of (cAAC˙)2Si2Cl4 (1) or (cAAC)2Si2Cl2 (2) with S8 in the temperature range of −78 to 20 °C. An NHC [NHC = N-heterocyclic carbene] analogue of 3 is not isolated when (NHC)SiCl2 is reacted with S8. The bright yellow colored compound 3 is soluble in polar organic solvents. It is stable at room temperature for a month under an inert atmosphere. 3 decomposes above 160 °C. The monomeric molecular structure of 3 has been unambiguously confirmed by X-ray single crystal diffraction. 3 is also characterized by NMR, UV-vis, and IR spectroscopy. The bonding and electron density distributions of 3 have been further studied by theoretical calculations.


Recommended Literature
- [1] Synthesis of hierarchical porous β-FeOOH catalysts in ionic liquid/water/CH2Cl2 ionogels†
- [2] Equipment news
- [3] Continuous catalytic upgrading of ethanol to n-butanol and >C4 products over Cu/CeO2 catalysts in supercritical CO2†
- [4] BODIPY dyes with β-conjugation and their applications for high-efficiency inverted small molecule solar cells†
- [5] An isolable iron(ii) bis(supersilyl) complex as an effective catalyst for reduction reactions†
- [6] eMethylsorb: rapid quantification of DNA methylation in cancer cells on screen-printed gold electrodes
- [7] Interrupting the Nazarov reaction: domino and cascade processes utilizing cyclopentenyl cations
- [8] General discussion
- [9] A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs)†
- [10] Gadolinium nicotinate clusters as potential MRI contrast agents†










